molecular formula C21H22BrNO4S B11981379 Ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11981379
M. Wt: 464.4 g/mol
InChI Key: CPOSLSVVCILFRT-PKNBQFBNSA-N
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Description

Ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a bromo-methoxyphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Bromo-Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Propenoyl Group: This can be done through aldol condensation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can target the propenoyl group, converting it to a saturated alkyl chain.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The major product would be the corresponding alkane.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound due to its unique structure.

    Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or ligand in biochemical studies to understand its interaction with biological molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(2E)-3-(4-methoxyphenyl)-2-propenoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the bromo-methoxyphenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications, making it a compound of significant interest in research and development.

Properties

Molecular Formula

C21H22BrNO4S

Molecular Weight

464.4 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H22BrNO4S/c1-3-27-21(25)19-14-6-4-5-7-17(14)28-20(19)23-18(24)11-9-13-8-10-16(26-2)15(22)12-13/h8-12H,3-7H2,1-2H3,(H,23,24)/b11-9+

InChI Key

CPOSLSVVCILFRT-PKNBQFBNSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)Br

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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